
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. The compound is notable for its unique chemical structure, combining a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of intermediates. The key steps include:
Formation of the Thiophene Ring: This step can involve the cyclization of appropriate precursors under conditions such as refluxing in solvents like acetic acid or using catalysts like ferric chloride.
Oxadiazole Ring Formation: Typically achieved by cyclizing hydrazides with acids or esters under reflux conditions in solvents like ethanol or methanol.
Coupling Reactions: The thiophene and oxadiazole moieties are linked via amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Assembly: The trifluoromethyl-substituted aromatic ring is introduced via nucleophilic substitution reactions, followed by further purification and crystallization.
Industrial Production Methods: On an industrial scale, the production might involve automated batch reactors with precise temperature and pressure controls to optimize yield and purity. Techniques such as continuous flow synthesis could be applied to streamline the process and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrides like sodium borohydride, yielding the corresponding alcohols or amines.
Substitution: Both electrophilic and nucleophilic substitutions can occur, with halogenation and alkylation reactions being common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in catalysis, a precursor for complex molecule synthesis, and as a building block for novel polymers.
Biology: In biological research, it can be used to study protein-ligand interactions due to its potential binding affinity to various biomolecules.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, its stability and reactivity make it suitable for applications in materials science, such as the development of high-performance materials and coatings.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile moiety in drug design. It might interact with enzymes or receptors, modulating their activity through binding at the active site or allosteric sites, leading to biological effects.
Comparaison Avec Des Composés Similaires
3-(5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)thiophene
N-(4-(Trifluoromethyl)phenyl)-piperidine-1-carboxamide
Thiophene-3-carboxylic acid derivatives
These analogs share structural similarities but differ in specific functional groups or ring systems, which can lead to variations in their reactivity and applications.
Hope that gives you the deep dive you're looking for!
Propriétés
IUPAC Name |
3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)15-3-5-16(6-4-15)24-19(28)27-8-1-2-13(11-27)10-17-25-18(26-29-17)14-7-9-30-12-14/h3-7,9,12-13H,1-2,8,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZTIZWJDOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
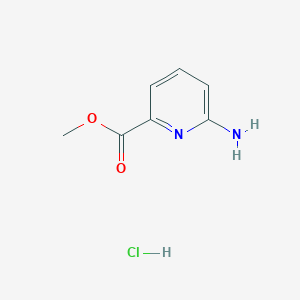
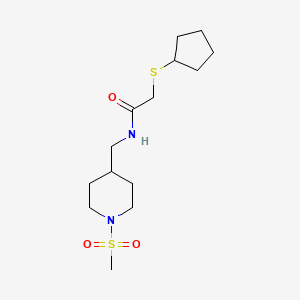
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
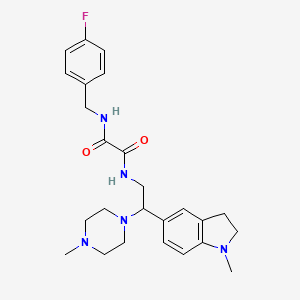
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)
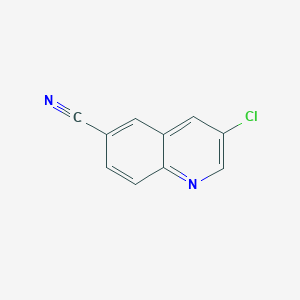

![n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide](/img/structure/B2690085.png)
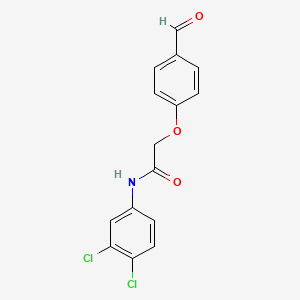
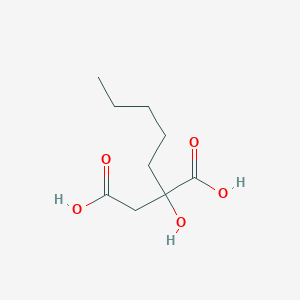
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)
